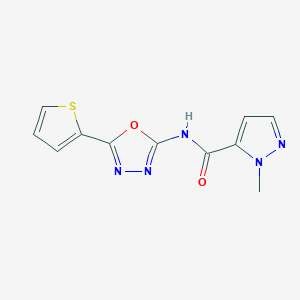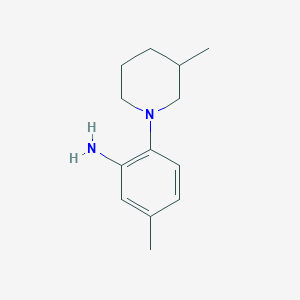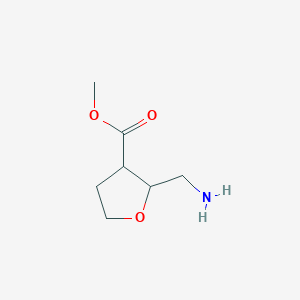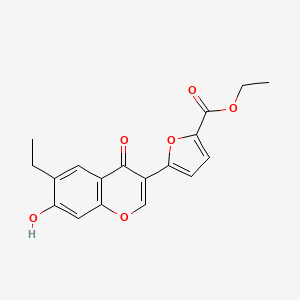
1-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is commonly referred to as "MTPO" and is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms in the ring.
Scientific Research Applications
Insecticidal Activity
The compound 1-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide, part of a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, was synthesized and evaluated for its insecticidal activities. It demonstrated significant insecticidal activity against the diamondback moth, Plutella xylostella. The study also explored the structure-activity relationship (SAR) and utilized density functional theory (DFT) to understand the variations in insecticidal activity. This highlights its potential application in agricultural pest management (Qi et al., 2014).
Antimicrobial and Antitumor Activities
Research has also focused on the synthesis of derivatives of thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology, which showed potential antibacterial and antifungal activities. This indicates the compound's relevance in developing new antimicrobial agents (Sowmya et al., 2018). Additionally, derivatives incorporating the thiophene moiety were synthesized and evaluated as anti-tumor agents, demonstrating promising activities against hepatocellular carcinoma (HepG2) cell lines, suggesting its utility in cancer research (Gomha et al., 2016).
Synthesis and Characterization for Chemical Research
The compound's synthesis and characterization are foundational for various scientific investigations, leading to deeper insights into its structural features and interactions. Studies involving the synthesis, crystal structure determination, and Hirshfeld surface analysis of related pyrazole carboxamides have contributed to a better understanding of molecular interactions and structural stability, which are crucial for the development of new chemical entities with potential applications in material science and drug design (Kumara et al., 2018).
Computational Analysis and Chemical Properties
Further research has applied computational tools to evaluate the electronic structure and non-linear optical (NLO) properties of thiophene-based pyrazole amides. This study demonstrated the compound's interesting electronic features and potential for applications in the development of materials with specific optical properties, showcasing the interdisciplinary application of such compounds in both chemical research and materials science (Kanwal et al., 2022).
properties
IUPAC Name |
2-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-16-7(4-5-12-16)9(17)13-11-15-14-10(18-11)8-3-2-6-19-8/h2-6H,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFKQGHKBWXGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide](/img/structure/B2717464.png)
![N-(3-methylisoxazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2717468.png)
![N-(2-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717469.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)



![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)
![N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2717478.png)

